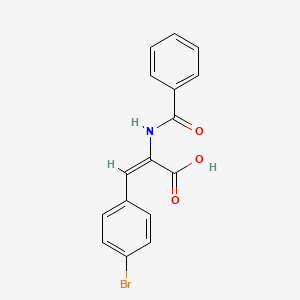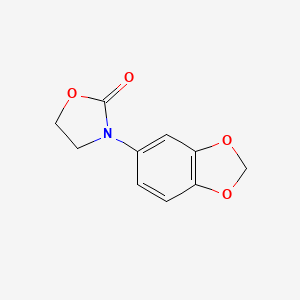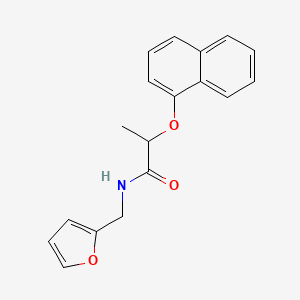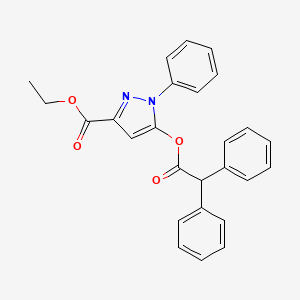![molecular formula C24H21ClN4O2S B4636250 N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide](/img/structure/B4636250.png)
N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide
Overview
Description
N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a phenyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-chlorobenzyl group and the sulfanyl moiety is usually accomplished via nucleophilic substitution reactions. The final step involves the coupling of the triazole derivative with phenoxyacetic acid or its derivatives to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its efficacy in treating certain diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound’s reactivity and stability make it suitable for use in the development of new materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide
- N-(4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide
- N-(4-{5-[(3-methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide
Uniqueness: The uniqueness of N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group and the phenoxyacetamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-[4-[5-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-29-23(27-28-24(29)32-16-17-6-5-7-19(25)14-17)18-10-12-20(13-11-18)26-22(30)15-31-21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJVUORTFMKMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4636170.png)
![2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4636184.png)
![N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B4636190.png)
![2-{1-(4-methylbenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B4636196.png)


![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4636221.png)
methanone](/img/structure/B4636224.png)
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-methyl-N-phenylacetamide](/img/structure/B4636231.png)

![(E)-3-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4636257.png)

![5-[2-(benzyloxy)benzylidene]-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B4636275.png)
![N-(4-phenylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B4636281.png)
